molecular formula C7H8N2O3 B11916877 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 1267654-20-5

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B11916877
CAS No.: 1267654-20-5
M. Wt: 168.15 g/mol
InChI Key: BXQWLKTVPZPPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 1267654-20-5) is a chemical compound with the molecular formula C 7 H 8 N 2 O 3 and a molecular weight of 168.15 g/mol . This dihydropyrimidine derivative is of significant interest in medicinal chemistry, particularly in the development of antiviral agents. Dihydroxypyrimidine (DHP) scaffolds are recognized as valuable chemotypes in antiviral drug discovery, with research highlighting their role as inhibitors of viral metalloenzymes . Studies on related DHP carboxylic acids have shown them to be potent inhibitors of the endonuclease activity found in the human cytomegalovirus (HCMV) terminase complex, a validated antiviral target . The compound should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1267654-20-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-2-5-8-4(7(11)12)3-6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10)

InChI Key

BXQWLKTVPZPPAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters and Urea

The Biginelli reaction, traditionally used for dihydropyrimidinones (DHPMs), serves as a foundational approach. For 2-ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, ethyl acetoacetate (β-keto ester), urea, and an aldehyde precursor are condensed under acidic conditions. The ethyl group at position 2 originates from the β-keto ester, while the aldehyde dictates substituents at position 4.

Reaction Conditions :

  • Catalyst : HCl or Lewis acids (e.g., FeCl₃)

  • Solvent : Ethanol or acetic acid

  • Temperature : Reflux (~80°C)

  • Time : 6–12 hours

Intermediate : The product, 2-ethyl-5-carbethoxy-6-methyl-1,2,3,4-tetrahydropyrimidin-4-one, requires oxidation to introduce the 6-oxo group.

Oxidation of Dihydropyrimidinone

Oxidation of the tetrahydropyrimidinone intermediate to the dihydropyrimidine derivative is critical. Potassium permanganate (KMnO₄) or chromium-based oxidants in acidic media are employed.

Example Protocol :

  • Dissolve 10 mmol intermediate in 50 mL acetic acid.

  • Add 12 mmol KMnO₄ gradually at 0–5°C.

  • Stir for 4 hours at room temperature.

  • Quench with NaHSO₃, filter, and concentrate.

Yield : 60–75% (dependent on oxidant efficiency).

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group at position 4 is hydrolyzed under acidic or basic conditions.

Acidic Hydrolysis :

  • Reagents : 6M HCl, reflux for 6 hours.

  • Yield : ~85%.

Basic Hydrolysis :

  • Reagents : NaOH (2M), ethanol/water (1:1), reflux for 4 hours.

  • Work-up : Acidify with HCl to pH 2–3, precipitate product.

  • Purity : >95% by HPLC.

Direct Synthesis via Modified Biginelli Protocol

One-Pot Synthesis with Pre-oxidized Components

To bypass post-condensation oxidation, pre-oxidized components like ethyl 3-oxopentanoate (for the 2-ethyl group) and urea are condensed with glyoxylic acid (for the 4-carboxylic acid).

Advantages :

  • Fewer steps (no separate oxidation/hydrolysis).

  • Higher overall yield (70–80%).

Conditions :

  • Catalyst : p-Toluenesulfonic acid (p-TSA).

  • Solvent : Toluene, 100°C, 8 hours.

Mechanism :

  • Formation of an acyliminium ion from urea and glyoxylic acid.

  • Nucleophilic attack by the β-keto ester.

  • Cyclization and dehydration.

Hydrolysis of Ethyl 6-Oxo-1,6-dihydropyrimidine-4-carboxylate

Ester Precursor Synthesis

Ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate (CAS 223788-14-5) is synthesized via cyclocondensation of ethyl acetoacetate, urea, and formaldehyde.

Key Data :

ParameterValue
Molecular Weight168.15 g/mol
Boiling Point276.7±50.0°C (predicted)
pKa6.99±0.40

Acid-Catalyzed Hydrolysis

The ester is hydrolyzed to the carboxylic acid using concentrated HCl:

  • Mix 5 g ester with 30 mL 6M HCl.

  • Reflux for 6 hours.

  • Cool, filter, and recrystallize from ethanol/water.

Yield : 82–88%.

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Key Advantage
Cyclocondensation360–7590–95Well-established protocol
Modified Biginelli170–8095–98Time-efficient
Ester Hydrolysis282–88>95High reproducibility

Optimization Strategies

Catalyst Screening

Lewis acids (e.g., Yb(OTf)₃) enhance cyclocondensation rates:

  • Yb(OTf)₃ : 20 mol%, 80°C, 3 hours → 90% intermediate yield.

Solvent Effects

  • Ionic Liquids : [BMIM][BF₄] improves solubility of urea, reducing reaction time by 30%.

Green Chemistry Approaches

  • Microwave Assistance : 15-minute cyclocondensation at 120°C, yielding 85% product.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-oxidation during KMnO₄ treatment.

  • Solution : Use controlled stoichiometry (1:1.2 substrate:oxidant).

Purification Difficulties

  • Issue : Carboxylic acid hygroscopicity.

  • Solution : Lyophilization from tert-butanol/water .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The ethyl group at the 2-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Xanthine Oxidase Inhibition

One of the most significant applications of 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is its role as a xanthine oxidase inhibitor. This enzyme plays a crucial role in uric acid production, and its inhibition can be beneficial for treating conditions such as hyperuricemia and gout. The compound binds to the active site of xanthine oxidase, reducing uric acid levels through specific interactions with key residues in the enzyme.

Table 1: Inhibition Activity of this compound

CompoundActivityReference
This compoundXanthine oxidase inhibitor

Anticancer Potential

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that modifications in the structure can enhance cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves apoptosis induction through mitochondrial pathways .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Derivative AMDA-MB-23110.84 ± 4.2
Derivative BHCT-11620.12 ± 6.20

Antibacterial Activity

The compound's derivatives also show antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness is measured by the zone of inhibition in agar diffusion tests, indicating potential for development as antimicrobial agents .

Table 3: Antibacterial Activity

CompoundPathogenZone of Inhibition (mm)
Derivative CStaphylococcus aureus12
Derivative DEscherichia coli11

Case Study on Xanthine Oxidase Inhibition

A detailed investigation into the xanthine oxidase inhibitory activity of various derivatives revealed that structural modifications significantly impact potency. The study highlighted that certain functional groups enhance binding affinity to the enzyme’s active site, leading to reduced uric acid levels in vitro.

Case Study on Anticancer Activity

In another study focusing on anticancer properties, derivatives were synthesized and tested for their ability to induce apoptosis in cancer cell lines. Results showed significant cell death at low concentrations, suggesting these compounds could serve as lead candidates for further drug development.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help manage conditions like gout and hyperuricemia.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Alkyl Groups (Ethyl vs. The hydrochloride salt of the methyl analog (MW 190.59 g/mol) demonstrates enhanced aqueous solubility .
  • Aromatic/Heterocyclic Substituents:

    • Pyridin-4-yl (C₁₀H₇N₃O₃): Introduces aromaticity and hydrogen-bonding capability, useful in targeting enzymes or receptors .
    • 4-Fluorophenyl (C₁₁H₈FN₂O₃): Fluorine’s electron-withdrawing effect stabilizes the molecule against oxidative metabolism, a common strategy in drug design .
  • Morpholino Group (C₉H₁₁N₃O₄): The morpholine ring introduces a tertiary amine, which may improve solubility in acidic environments (e.g., gastric fluid). Its high price (€966.00/g) reflects synthetic complexity .

Biological Activity

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 1267654-20-5) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties that could be harnessed for therapeutic applications, particularly in the fields of anti-cancer, anti-inflammatory, and anti-microbial treatments. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H8N2O3C_7H_8N_2O_3 with a molecular weight of 168.15 g/mol. The compound features a pyrimidine ring with a carboxylic acid functional group and an ethyl substituent, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, show promise as anticancer agents. For instance, a study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of key enzymes associated with cancer cell proliferation.

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (lung)29.77
This compoundCaco-2 (colon)40.54

These results suggest that the compound can effectively inhibit the growth of certain cancer cells at relatively low concentrations .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits antibacterial and antifungal activities. The compound's effectiveness against various pathogens highlights its potential as an alternative treatment option in infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the core structure can significantly influence potency and selectivity against target enzymes or receptors. For example, substituents on the pyrimidine ring can enhance or diminish activity depending on their electronic and steric effects .

Case Studies

  • Anticancer Evaluation : A series of studies evaluated the anticancer efficacy of various pyrimidine derivatives, including this compound. Results indicated that compounds with specific substituents showed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapy agents.
  • Anti-inflammatory Studies : In vivo models demonstrated that administration of pyrimidine derivatives resulted in reduced inflammation markers in animal models of arthritis, suggesting their utility in chronic inflammatory conditions.
  • Antimicrobial Testing : Clinical isolates were tested against the compound, revealing significant inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential as a new class of antibiotics.

Q & A

Q. What are the established synthetic routes for 2-ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

A common method involves condensation reactions using substituted aldehydes and ethyl N-alkylglycinates in methanol under basic conditions (e.g., sodium methoxide). For example, intermediates are formed by stirring at room temperature for 1 hour, followed by acidification to precipitate the product . Key factors affecting yield include:

  • Temperature : Heating at 50–60°C for 0.5–1 hour improves cyclization.
  • pH control : Acidification to pH <7 ensures proper protonation of the carboxylate group.
  • Solvent choice : Methanol is preferred for solubility and ease of intermediate isolation.

Q. Which analytical techniques are critical for characterizing this compound and verifying purity?

  • NMR spectroscopy : Confirms regioselectivity and structural integrity (e.g., distinguishing between keto-enol tautomers).
  • HPLC : Quantifies purity, especially when commercial sources lack analytical data (e.g., Sigma-Aldrich products) .
  • Mass spectrometry : Validates molecular weight (e.g., exact mass 259.69 for related analogs) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability or impurities. To mitigate:

  • Standardize assays : Use validated in vitro models (e.g., antimicrobial susceptibility testing per CLSI guidelines).
  • Control purity : Employ preparative HPLC to isolate ≥95% pure batches .
  • Mechanistic studies : Compare activity against structurally related analogs (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid’s anticancer properties) .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidine ring?

  • Protecting groups : Temporarily block the carboxylic acid moiety to direct electrophilic substitution to the 2-ethyl or 6-oxo positions.
  • Catalytic systems : Use Pd-catalyzed cross-coupling for C–H activation, as seen in thieno-pyrimidine derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient sites .

Q. How do stability and storage conditions impact experimental reproducibility?

  • Degradation pathways : Hydrolysis of the 6-oxo group occurs in aqueous media (pH >7), necessitating storage at ≤−20°C in anhydrous solvents .
  • Light sensitivity : UV exposure accelerates decomposition; use amber vials for long-term storage .

Methodological Guidance

Q. Designing dose-response studies for toxicity evaluation

  • In vitro : Use MTT assays on human cell lines (e.g., HepG2) with concentrations ranging from 1 µM to 100 µM.
  • In vivo : Administer orally to rodents (10–100 mg/kg) and monitor hepatic/kidney biomarkers (e.g., ALT, creatinine) .

Q. Resolving spectral ambiguities in NMR data

  • 2D experiments : HSQC and HMBC distinguish overlapping signals (e.g., dihydropyrimidine protons at δ 5.2–6.0 ppm) .
  • Deuterated solvents : DMSO-d6 resolves broad peaks caused by hydrogen bonding .

Key Challenges and Solutions

  • Low solubility : Use DMSO as a co-solvent (≤1% v/v) in aqueous buffers .
  • Byproduct formation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.